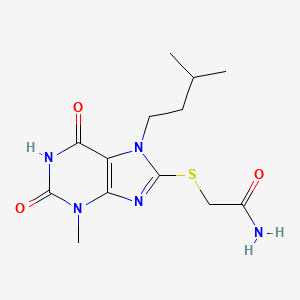

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" is a compound of interest due to its unique molecular structure that suggests potential for various chemical reactions and properties. Its analysis is crucial for understanding its potential applications and interactions within chemical systems.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors to gradually build up the desired molecular complexity. For instance, compounds with related structures have been synthesized through reactions involving conversion of amino derivatives to thioacetamide counterparts, highlighting the importance of specific functional group transformations (Miljkovic̄ & Hagel, 1982).

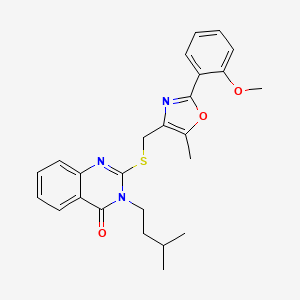

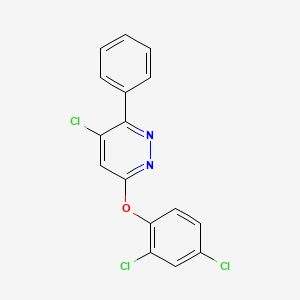

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods, including NMR, IR, and MS, alongside X-ray diffraction for crystal structure determination. These techniques provide detailed insights into the molecular geometry, functional groups, and stereochemistry, essential for understanding the compound's chemical behavior (Kataev et al., 2021).

Chemical Reactions and Properties

Compounds similar to "2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" participate in a variety of chemical reactions, such as intramolecular displacement, cyclization, and condensation, leading to the formation of diverse heterocyclic structures. These reactions are pivotal for tailoring the compound's chemical properties for specific applications (Dyachenko et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography, in particular, provides detailed information on the compound's solid-state structure, which is crucial for understanding its reactivity and stability (Boeyen et al., 1979).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in specific chemical reactions, are determined by the functional groups present in the compound. Studies on related compounds have highlighted the importance of substituent effects on chemical reactivity and the formation of derivatives with potential biological activities (Sharma et al., 2004).

Applications De Recherche Scientifique

Neuroprotective and MAO-B Inhibitory Activities

The compound 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, a derivative of theophylline, has been investigated for its neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. This research identified a specific structure within this compound class that exhibited the lowest neurotoxicity and highest neuroprotection and MAO B inhibitory activity of 28% (Mitkov et al., 2022).

Antagonist for A2B Adenosine Receptors

MRE 2029-F20, a compound closely related to 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, functions as a selective antagonist ligand for A2B adenosine receptors. It binds to human A2B receptors expressed in CHO cells, demonstrating a significant affinity (Baraldi et al., 2004).

Antitumor Activity in Cancer Cell Lines

New derivatives of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide have demonstrated antitumor activity in breast cancer (MCF7) and leukemic cancer (K562) cell lines. These activities are attributed to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl (Sultani et al., 2017).

Applications in PET Tracers for Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including those similar to 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, have been synthesized for potential use as PET tracers. These tracers target nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating potential applications in neuroimaging and cancer diagnostics (Gao, Wang, & Zheng, 2016).

Propriétés

IUPAC Name |

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O3S/c1-7(2)4-5-18-9-10(15-13(18)22-6-8(14)19)17(3)12(21)16-11(9)20/h7H,4-6H2,1-3H3,(H2,14,19)(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMPSMIMLGBVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)

![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)

![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)